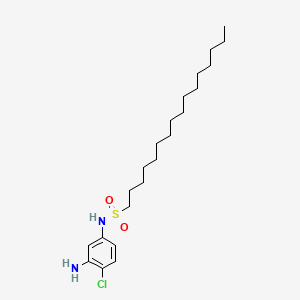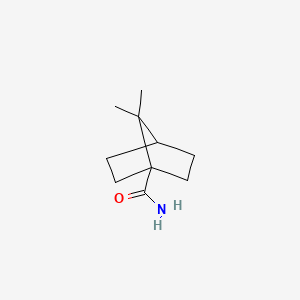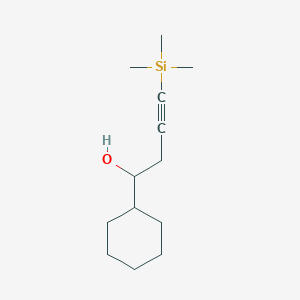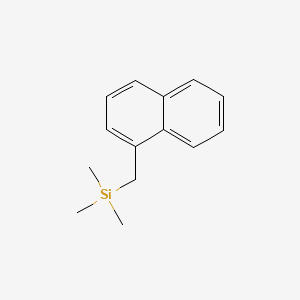
Selenoxanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selenoxanthen-9-one is an organic compound that has garnered significant interest in recent years due to its unique properties and potential applications. It is a selenium-containing derivative of xanthene, characterized by the presence of a selenium atom in place of an oxygen atom in the xanthene structure. This modification imparts distinct photophysical properties to the compound, making it a valuable material in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of selenoxanthen-9-one typically involves the reaction of 4-bromobenzoic acid with 1,2-diphenyldiselane in the presence of a catalyst such as [Ru(p-cymene)Cl2]2 and a base like sodium bicarbonate. The reaction is carried out in dry dimethylformamide (DMF) at elevated temperatures (around 100°C) for an extended period (48 hours) to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment. The key to successful industrial production lies in maintaining the purity and yield of the compound through careful control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Selenoxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxanthone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding selenoxanthene.
Substitution: The selenium atom in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the presence of a catalyst and specific reaction conditions, such as elevated temperatures or the use of solvents like DMF or toluene.
Major Products
Wissenschaftliche Forschungsanwendungen
Selenoxanthen-9-one has found applications in several scientific research areas:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs that target specific molecular pathways.
Wirkmechanismus
The mechanism by which selenoxanthen-9-one exerts its effects is primarily related to its photophysical properties. The compound can undergo intersystem crossing (ISC) from the singlet excited state to the triplet excited state, facilitated by the heavy selenium atom. This process leads to room-temperature phosphorescence (RTP) and thermally activated delayed fluorescence (TADF), which are key to its applications in OLEDs and sensing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thioxanthone: Similar to selenoxanthen-9-one but contains a sulfur atom instead of selenium.
Xanthone: Contains an oxygen atom in place of selenium.
Carbazole Derivatives: Often used in combination with this compound to enhance photophysical properties.
Uniqueness
This compound stands out due to the presence of the selenium atom, which imparts unique photophysical properties such as enhanced phosphorescence and fluorescence. This makes it particularly valuable in applications requiring high-efficiency light emission and sensitivity to environmental changes .
Eigenschaften
CAS-Nummer |
4734-58-1 |
|---|---|
Molekularformel |
C13H8OSe |
Molekulargewicht |
259.17 g/mol |
IUPAC-Name |
selenoxanthen-9-one |
InChI |
InChI=1S/C13H8OSe/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H |
InChI-Schlüssel |
KNIBLZOPSUGNAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3[Se]2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-(2-Ethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11950802.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11950810.png)
![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl-](/img/structure/B11950812.png)
![2-(2,6-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11950813.png)


